molecular formula C15H20N2O4S B2436808 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034333-77-0

4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2436808
CAS No.: 2034333-77-0
M. Wt: 324.4
InChI Key: GKPQHBUKCKPDHD-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with a methoxy and methyl substitution on the benzene ring, and a propyl chain linked to a methylisoxazole moiety. The presence of the isoxazole ring is particularly significant due to its widespread use in medicinal chemistry for its biological activities.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-9-14(6-7-15(11)20-3)22(18,19)16-8-4-5-13-10-12(2)17-21-13/h6-7,9-10,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQHBUKCKPDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC(=NO2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, which can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The benzenesulfonamide core can be synthesized separately and then coupled with the isoxazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and isoxazole derivatives, such as:

  • 4-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
  • 3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Uniqueness

What sets 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide apart is the specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of both the methoxy and methyl groups on the benzene ring, along with the isoxazole moiety, provides a distinct profile that can be exploited for various applications.

Biological Activity

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a sulfonamide compound characterized by a complex structure that includes a benzenesulfonamide core, a methoxy group, and a propyl chain linked to a methylisoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
IUPAC Name4-methoxy-3-methyl-N-(3-(3-methyl-1,2-oxazol-5-yl)propyl)benzenesulfonamide
Molecular FormulaC15H20N2O4S
Molecular Weight320.39 g/mol
CAS Number2034333-77-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity, which may lead to various biological effects such as:

  • Inhibition of Microbial Growth : The compound has shown activity against various pathogens, suggesting its potential as an antimicrobial agent.
  • Induction of Apoptosis : In cancer research, its ability to induce programmed cell death in tumor cells has been investigated.

Antimicrobial Activity

Studies have indicated that derivatives containing the isoxazole moiety exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have been documented to inhibit the growth of bacteria and fungi effectively.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of several sulfonamide derivatives, including our compound of interest. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains.
  • The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Research findings suggest that:

  • Cell Line Studies : The compound exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism of Action : It was observed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Mitochondrial pathway activation

Research Applications

This compound serves as a valuable building block in the synthesis of more complex molecules in medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity.

Future Directions in Research

  • Optimization of Structure : Further studies are needed to optimize the chemical structure for enhanced potency and selectivity against specific targets.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will help elucidate pathways for potential therapeutic applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of this sulfonamide derivative?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For multi-step routes, critical parameters include:

  • Temperature : Exothermic reactions (e.g., sulfonamide bond formation) may require cooling (0–5°C) to prevent side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity in nucleophilic substitutions .
  • Reagents : Carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) improve amidation yields .

Q. Example Protocol :

StepReaction TypeConditionsYield
1Amidation0°C, DCM, EDC/HOBt37%
2SulfonylationRT, DMF, NaH62%

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates .

Q. How can researchers ensure structural fidelity during characterization?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy group at C4, isoxazole proton coupling) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 379.12) .
  • HPLC : Purity >95% ensures absence of unreacted precursors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer: SAR studies require systematic structural modifications and biological assays:

  • Modify Substituents : Compare methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups at C3/C4 for target binding .
  • Biological Assays : Test inhibition of NLRP3 inflammasome (IC50_{50}) or antimicrobial activity (MIC) .

Q. Example SAR Table :

DerivativeR GroupNLRP3 IC50_{50} (µM)
Parent-OCH3_30.45
Analog 1-F0.28
Analog 2-Cl1.10

Q. What computational strategies enhance reaction design and mechanistic understanding?

Methodological Answer: Integrate quantum chemistry and machine learning:

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states for sulfonamide bond formation .
  • Data-Driven Optimization : Bayesian optimization narrows solvent/reagent combinations, reducing trial-and-error experiments .

Case Study : DFT-guided optimization of isoxazole ring cyclization reduced reaction time by 40% .

Q. How should researchers address contradictions in synthetic yield or bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. catalyst load) .
  • Meta-Analysis : Compare bioactivity datasets across studies to identify outliers (e.g., conflicting IC50_{50} values due to assay protocols) .

Q. What methodologies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to NLRP3 (PDB: 6NPY) to identify key hydrogen bonds with Arg578 and hydrophobic interactions .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD_D) and dissociation rates .
  • Mutagenesis : Validate predicted binding residues (e.g., Ala scanning of NLRP3 active site) .

Q. How can reaction mechanisms be validated for sulfonamide derivatization?

Methodological Answer:

  • Isotopic Labeling : Track 18^{18}O in sulfonic acid intermediates to confirm nucleophilic attack pathways .
  • Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., amine deprotonation) .

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